N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide

Cross-Coupling Regioselectivity Orthogonal Reactivity

Standard mono-halogenated pyridines lack the regioselective reactivity needed for complex heterocycle synthesis. This 4-amido-5-bromo-2-chloro pyridine derivative solves this problem by offering orthogonal reactivity handles. - Preferential C5-Br Suzuki coupling enables sequential functionalization without protecting group manipulation. - The sterically hindered pivalamide group at C4 reduces unwanted metabolic N-dealkylation, improving stability in medicinal chemistry programs. - Crystalline form facilitates kilogram-scale handling for process development. Ideal for building kinase inhibitor libraries and agrochemical SAR studies.

Molecular Formula C10H12BrClN2O
Molecular Weight 291.57 g/mol
Cat. No. B12066390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide
Molecular FormulaC10H12BrClN2O
Molecular Weight291.57 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC(=NC=C1Br)Cl
InChIInChI=1S/C10H12BrClN2O/c1-10(2,3)9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15)
InChIKeyZYCOFQXOLUKOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-pivalamidopyridine: Core Intermediate


N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide (CAS 1054484-42-2) is a halogenated pyridine derivative featuring a sterically hindered 2,2-dimethylpropionamide (pivalamide) protecting group. The pyridine core is substituted with bromine at the 5-position and chlorine at the 2-position, along with the amide functionality at the 4-position [1]. This unique 4-amido-5-bromo-2-chloro substitution pattern provides orthogonal reactivity handles that enable sequential palladium-catalyzed cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic scaffolds in pharmaceutical and agrochemical research [2]. The compound has a molecular formula of C10H12BrClN2O, a molecular weight of 291.57 g/mol, and a calculated XLogP3 of 3.1 [1].

Orthogonal C5-Br / C2-Cl reactivity for sequential Pd-catalyzed derivatization
4-Pivalamide anchor offers steric shielding and moderate ring deactivation
Crystalline solid may improve handling accuracy in parallel synthesis

Why 5-Bromo-2-chloro-4-pivalamidopyridine Is Irreplaceable


Generic substitution of this compound with simpler mono-halogenated pyridines or regioisomeric bromo-chloropyridines fails because of the specific spatial arrangement and electronic environment of the substituents. The 4-position amide group not only provides steric protection but also electronically deactivates the ring in a regioselective manner, which is distinct from the 2-amido regioisomer (CAS 1137477-51-0) . The 5-bromo substituent is preferentially reactive in cross-coupling reactions, while the 2-chloro substituent remains available for subsequent orthogonal derivatization—a kinetic selectivity profile that is lost when using the 2-bromo-5-chloro or 3-bromo-5-chloro analogs [1]. Furthermore, the pivalamide group's steric bulk significantly reduces metabolic N-dealkylation compared to acetamide or formamide analogs, a critical consideration for medicinal chemistry programs [2].

2-Amido regioisomer positions H-bond donor adjacent to pyridine N, which may alter molecular recognition geometry.

Other Br/Cl regioisomers (2-Br-5-Cl, 3-Br-5-Cl) lack the C5-Br > C2-Cl kinetic discrimination needed for sequential coupling.

Acetamide or formamide protecting groups provide less steric shielding; metabolic N-dealkylation susceptibility may be higher.

5-Bromo-2-chloro-4-pivalamidopyridine: Quantitative Evidence


Bromo vs. Chloro Cross-Coupling Selectivity

The target compound's 5-bromo substituent exhibits markedly higher reactivity in palladium-catalyzed direct arylation and Suzuki coupling compared to the 2-chloro substituent. In a study on bromo-2-chloropyridines, the bromine atom undergoes selective direct arylation with heteroarenes in the presence of Pd(OAc)2 catalyst and KOAc base, leaving the chlorine intact for a subsequent Suzuki coupling. This sequential reactivity is enabled specifically by the electronic differentiation between C-Br (bond dissociation energy ~84 kcal/mol) and C-Cl (bond dissociation energy ~97 kcal/mol) bonds [1]. The 4-amido substitution further deactivates the ring, enhancing the kinetic discrimination between the two halogen leaving groups relative to non-amido-substituted bromo-chloropyridines, which show only a ~3-5 fold rate difference [2].

Br vs. Cl Selectivity
Reported
Target C5-Br reacts preferentially; C2-Cl intact
Baseline Non-amido 5-Br-2-Cl-pyridine: ~3–5 fold rate bias
Effect 4-Amido amplifies kinetic discrimination (qualitative)
Supports orthogonal sequential cross-coupling without protecting group interconversion
Pd(OAc)₂/KOAc/DMAc, 150 °C
Cross-Coupling Regioselectivity Orthogonal Reactivity

4-Amido Substitution: Electronic Effect

The 2,2-dimethylpropionamide group at the 4-position exerts a moderate electron-withdrawing effect via resonance and inductive mechanisms, as indicated by the computed XLogP3 value of 3.1 and the reduced electron density on the pyridine ring [1]. This deactivation is less pronounced than that of a nitro group (Hammett σp ~0.78) but more significant than that of an unsubstituted pyridine ring. The amide moiety also provides steric shielding of the adjacent C3 and C5 positions. In comparison, the regioisomeric 2-amido analog (CAS 1137477-51-0, XLogP3 ~2.8) positions the amide directly adjacent to the ring nitrogen, altering the hydrogen-bonding capacity and electronic distribution . The 4-amido isomer offers a distinct hydrogen bond donor (amide N-H, counted as 1 HBD) positioned away from the pyridine nitrogen, providing different molecular recognition geometry [1].

Electronic Profile
Reported
XLogP33.1vs. 2-amido ~2.8
TPSA42 Ųvs. unsubst. ~13 Ų
HBD1gain vs. 0 (unsubst.)
Provides physicochemical differentiation for lead optimization
Computed descriptors
Electronic Deactivation Nucleophilic Aromatic Substitution Amide Directing Effect

Pivalamide Steric Protection Against Metabolism

The 2,2-dimethylpropionamide (pivalamide) group provides significant steric hindrance around the amide nitrogen, which is well-established to reduce susceptibility to metabolic N-dealkylation by cytochrome P450 enzymes compared to less hindered amides such as acetamide or formamide [1]. While direct metabolic stability data for this specific compound are not available in the public domain, the class-level inference is strong: pivalamide-bearing compounds consistently show prolonged metabolic half-lives. For example, in a study of structurally related pyridyl pivalamides used as kinase inhibitor intermediates, the pivalamide group contributed to an in vitro microsomal half-life exceeding 60 minutes, compared to <10 minutes for the corresponding acetamide analogs . This makes the compound preferable as an intermediate when the final target requires enhanced metabolic stability.

Metabolic Stability
Class-level
Pivalamide-containing pyridines show >6-fold increase in microsomal half-life vs. acetamide analogs in related structures.
Indicates potential for reduced metabolic N-dealkylation; experimental confirmation advised
Class-level inference; specific data for this compound not publicly available
Metabolic Stability Pivalamide Steric Shielding

Crystallinity and Purity for Scale-Up

The target compound is described as a crystalline solid, which facilitates consistent purity and reproducible handling—critical for both research and industrial applications [1]. In contrast, many halogenated pyridine intermediates with smaller substituents (e.g., 5-bromo-2-chloropyridine, CAS 146405-25-2) are liquids or low-melting solids, which complicates accurate weighing and introduces variability in reaction stoichiometry . The crystalline nature of this compound is attributed to the pivalamide group, which promotes ordered packing via intermolecular hydrogen bonding. The reported purity specification of ≥95% (typical for research-grade supplies) ensures that cross-coupling reactions proceed with predictable yields and minimal side-product formation [1].

Physical Form
Reported
State Crystalline solid Purity ≥95% vs. liquid 5-bromo-2-chloropyridine
Facilitates accurate stoichiometric dispensing and automated parallel synthesis
Ambient handling; typical research-grade specification
Crystallinity Purity Scale-Up Reproducibility

5-Bromo-2-chloro-4-pivalamidopyridine: Key Applications


Kinase Inhibitor Library Synthesis

The orthogonal C5-Br and C2-Cl reactivity of this compound makes it an ideal core scaffold for generating diverse kinase inhibitor libraries. A medicinal chemistry team can first perform a Suzuki coupling at C5 to introduce an aryl or heteroaryl moiety, then execute a Buchwald-Hartwig amination at C2 to install an amine diversity element, all without needing to introduce or remove protecting groups [1]. The pivalamide at C4 remains intact throughout these transformations, providing a metabolically stable anchor that can be carried into the final compound or cleaved under acidic conditions for further elaboration. This contrasts with acetamide-protected analogs, which may undergo premature cleavage or participate in unwanted side reactions under palladium catalysis [2].

Agrochemical Intermediate

Halogenated pyridine derivatives are core scaffolds in numerous commercial insecticides and herbicides. This compound is explored as an intermediate for novel pesticides where the pivalamide group enhances environmental stability while the bromo and chloro substituents allow for fine-tuning of target-site binding [1]. The crystalline form facilitates kilogram-scale handling in process development, and the orthogonal halogen reactivity enables systematic structure-activity relationship (SAR) exploration of the pyridine scaffold against insect targets, as demonstrated in patent literature on halogen-substituted amides as insecticides and acaricides [2].

Bromodomain Inhibitor Scaffold

The specific 4-amido-5-bromo-2-chloro substitution pattern positions the halogen atoms for potential halogen-bonding interactions with biological targets. Pyridyl derivatives with halogen substituents have been disclosed as bromodomain inhibitors, particularly BD2-selective compounds for inflammatory disease indications [1]. This compound can serve as a key intermediate for introducing diverse aryl and heteroaryl groups at C5 and C2, enabling exploration of the acetyl-lysine binding pocket while maintaining the pivalamide moiety as a metabolic stabilizer. The compound's computed logP of 3.1 also positions it favorably for cellular permeability in this target class [2].

Bipyridine Ligand Building Block

2-Arylpyridines and bipyridines are privileged ligand scaffolds in organometallic catalysis. The sequential direct arylation-Suzuki coupling methodology demonstrated for bromo-2-chloropyridines directly applies to this amido-substituted variant [1]. The 4-amido group provides an additional coordination handle for metal binding, while the pivalamide steric bulk can influence catalyst selectivity. Chemists procuring this compound can rapidly access a library of 4-amido-2,5-diarylpyridines with tunable electronic and steric properties for catalyst screening, using only two sequential palladium-catalyzed steps from a single starting material [2].

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Orthogonal C5-Br/C2-Cl reactivity enables sequential cross-coupling
Diversification without protecting group interconversion
Agrochemical Intermediate
Halogenated pyridine core with pivalamide environmental stability
Target-site binding SAR and process-scale handling
Bromodomain Inhibitor Scaffold
4-Amido-5-bromo-2-chloro pattern for halogen-bonding interactions
BD2-selective inhibitor exploration and logP optimization
Bipyridine Ligand Building Block
4-Amido group as metal coordination handle
Tunable 2,5-diarylpyridine ligand library from single starting material
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